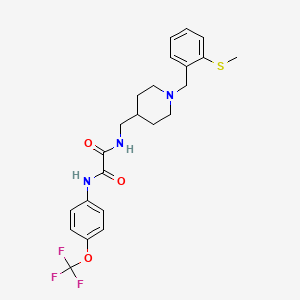

N1-((1-(2-(甲硫基)苄基)哌啶-4-基)甲基)-N2-(4-(三氟甲氧基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

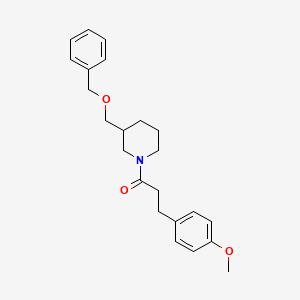

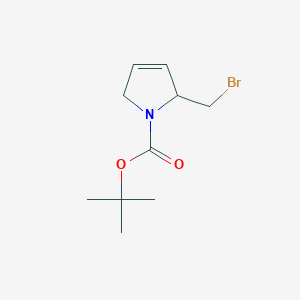

The compound "N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of a piperidine ring and various functional groups. Piperidine derivatives are known for their wide range of pharmacological properties, including analgesic, anti-acetylcholinesterase, and antibacterial activities . The trifluoromethoxy phenyl group is a common moiety in drug design, often contributing to the potency and metabolic stability of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves multiple steps, starting from basic piperidine or substituted piperidines. For instance, the synthesis of N-substituted derivatives of piperidine can be achieved by reacting benzenesulfonyl chloride with a piperidine carboxylate, followed by further functionalization . Similarly, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine and subsequent substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The piperidine ring can be protonated, affecting its interaction with biological targets . The presence of substituents like the methylthio group and the trifluoromethoxy phenyl group can influence the overall conformation and electronic distribution of the molecule, potentially affecting its binding affinity and selectivity for certain receptors or enzymes .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a benzyloxy group can lead to reactions typical of ethers, while the presence of an oxalamide group can introduce reactivity associated with amides, such as hydrolysis or nucleophilic acyl substitution . The specific chemical reactions of "N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide" would depend on the reactivity of these functional groups under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The lipophilicity, solubility, and stability of the compound are key factors that determine its pharmacokinetic profile. For instance, the introduction of a trifluoromethoxy group can increase the metabolic stability and lipophilicity of the compound, potentially enhancing its oral bioavailability . The presence of a piperidine ring and an oxalamide group can also affect the compound's solubility and its ability to cross biological membranes .

科学研究应用

神经药理学: 哌啶衍生物已被研究其在调节神经受体和通路中的作用。例如,与食欲素受体(OX1R 和 OX2R)相互作用的化合物对强迫性食物摄入和可能具有强迫性成分的其他饮食失调症有影响,表明在治疗此类疾病中具有潜在的应用 (Piccoli 等人,2012).

大麻素受体相互作用: 哌啶衍生物与大麻素受体的分子相互作用研究提供了对结合和活性的结构要求的见解,这可以指导针对这些受体的新的治疗剂的设计 (Shim 等人,2002).

有机合成和药物化学: 哌啶及其衍生物的功能化,如在具有取代的羟吲哚部分的螺并氧吲哚的合成中所见,表明在具有潜在生物活性的复杂有机分子的合成中具有应用 (Du 等人,2017).

酶抑制: 哌啶衍生物已被探索其抗乙酰胆碱酯酶活性,这与阿尔茨海默病等神经退行性疾病有关,表明此类化合物的潜在治疗应用 (Sugimoto 等人,1990).

属性

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O3S/c1-33-20-5-3-2-4-17(20)15-29-12-10-16(11-13-29)14-27-21(30)22(31)28-18-6-8-19(9-7-18)32-23(24,25)26/h2-9,16H,10-15H2,1H3,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWYXWARGICXHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2,6-Dioxocyclohexylidene)-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B2519847.png)

![Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)](/img/structure/B2519849.png)

![2-[(E)-2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B2519860.png)

![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)